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Compound of Interest

Compound Name: 4-Bromo-3-methyl-1H-pyrazole

Cat. No.: B103841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Bromo-3-
methyl-1H-pyrazole, a key heterocyclic compound with applications in medicinal chemistry

and drug development. This document focuses on the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) data, presenting it in a clear, tabular format for easy reference and comparison. Detailed

experimental protocols for the synthesis and spectroscopic analysis are also provided,

alongside a visualization of the molecular structure to aid in the interpretation of the spectral

data.

Spectroscopic Data
The structural elucidation of 4-Bromo-3-methyl-1H-pyrazole is critically dependent on NMR

spectroscopy. The following tables summarize the ¹H and ¹³C NMR spectral data, providing key

parameters for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for 4-Bromo-3-
methyl-1H-pyrazole
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Solvent

H-5 7.6 s (singlet) CDCl₃

NH 12.5 (broad) s (singlet) CDCl₃

CH₃ 2.3 s (singlet) CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 4-Bromo-3-
methyl-1H-pyrazole

Carbon Atom Chemical Shift (δ, ppm) Solvent

C-3 145.0 CDCl₃

C-5 128.0 CDCl₃

C-4 93.0 CDCl₃

CH₃ 12.0 CDCl₃

Molecular Structure and Spectroscopic Correlation
The chemical structure of 4-Bromo-3-methyl-1H-pyrazole and the corresponding atom

numbering for NMR signal assignment are depicted below.

Caption: Molecular structure of 4-Bromo-3-methyl-1H-pyrazole.

Experimental Protocols
The following section details the methodologies for the synthesis of 4-Bromo-3-methyl-1H-
pyrazole and the acquisition of its NMR spectra.

Synthesis of 4-Bromo-3-methyl-1H-pyrazole
A common synthetic route to 4-bromopyrazoles involves the cyclocondensation of a 1,3-

dicarbonyl compound with a hydrazine, followed by bromination.

Materials:
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1,3-Diketone (e.g., acetylacetone)

Hydrazine derivative (e.g., hydrazine hydrate)

Brominating agent (e.g., N-bromosuccinimide - NBS)

Silica-supported sulfuric acid (H₂SO₄/SiO₂)

Appropriate solvents (e.g., n-hexane)

Procedure:

In a mortar, grind the 1,3-diketone (1 mmol) and the hydrazine derivative (1 mmol) with a

catalytic amount of H₂SO₄/SiO₂ (0.01 g) at room temperature under solvent-free conditions.

Monitor the progress of the cyclocondensation reaction by Thin Layer Chromatography

(TLC).

Upon completion of the pyrazole formation, add a stoichiometric amount of N-

bromosuccinimide (1 mmol) to the reaction mixture.

Continue grinding at the appropriate temperature, monitoring the bromination reaction by

TLC.

After the reaction is complete, add n-hexane (7-10 mL) to the mixture and filter.

Wash the residue with n-hexane.

Evaporate the solvent from the filtrate to obtain the crude 4-Bromo-3-methyl-1H-pyrazole.

If necessary, purify the product by column chromatography on silica gel.

The workflow for the synthesis is illustrated in the following diagram:
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Caption: General workflow for the synthesis of 4-Bromo-3-methyl-1H-pyrazole.

NMR Spectroscopic Analysis
Instrumentation:

NMR Spectrometer (e.g., Bruker Avance) operating at a frequency of 300-500 MHz for ¹H

NMR and 75-125 MHz for ¹³C NMR.

Sample Preparation:

Dissolve approximately 5-10 mg of purified 4-Bromo-3-methyl-1H-pyrazole in about 0.6-0.7

mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-

noise ratio.
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¹³C NMR: Acquire the spectrum using proton decoupling to obtain singlets for each unique

carbon atom.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shifts using the TMS signal as a reference.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, etc.) and coupling constants (J) in the ¹H NMR

spectrum to deduce the connectivity of the protons.

The logical relationship for NMR data interpretation is as follows:
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Caption: Logical workflow for deducing molecular structure from NMR data.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-3-methyl-1H-
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[https://www.benchchem.com/product/b103841#spectroscopic-data-of-4-bromo-3-methyl-1h-
pyrazole-h-nmr-c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b103841#spectroscopic-data-of-4-bromo-3-methyl-1h-pyrazole-h-nmr-c-nmr
https://www.benchchem.com/product/b103841#spectroscopic-data-of-4-bromo-3-methyl-1h-pyrazole-h-nmr-c-nmr
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b103841?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

